molecular formula C16H10F2OS B10842776 3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol

3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol

Cat. No.: B10842776
M. Wt: 288.3 g/mol
InChI Key: PKUPEZBIFLWEBN-UHFFFAOYSA-N
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Description

3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol is an organic compound that features a phenol group attached to a thienyl ring, which is further substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as palladium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter the functional groups.

    Substitution: Electrophilic aromatic substitution can occur on the phenol or thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Potential applications include the development of pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the thienyl and difluorophenyl groups can participate in hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenol: Similar in structure but lacks the thienyl group.

    2-Thienylphenol: Similar but does not have the difluorophenyl substitution.

Uniqueness

3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol is unique due to the combination of the phenol, thienyl, and difluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in biological systems and unique reactivity in chemical synthesis.

Properties

Molecular Formula

C16H10F2OS

Molecular Weight

288.3 g/mol

IUPAC Name

3-[5-(3,4-difluorophenyl)thiophen-2-yl]phenol

InChI

InChI=1S/C16H10F2OS/c17-13-5-4-11(9-14(13)18)16-7-6-15(20-16)10-2-1-3-12(19)8-10/h1-9,19H

InChI Key

PKUPEZBIFLWEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(S2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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